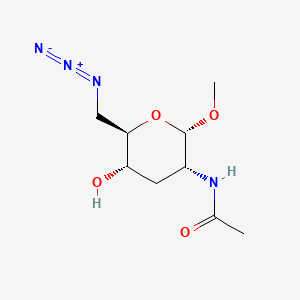
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a glucopyranosiduronic acid moiety, and an estrane derivative structure. Its unique chemical structure makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative typically involves multiple steps. Starting from a synthetic disaccharide glycosyl acceptor, the stepwise or blockwise construction of the sugar backbone with appropriate synthons leads to the formation of the desired compound . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative involves its interaction with specific molecular targets. The bromine atoms and glucopyranosiduronic acid moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The estrane derivative structure contributes to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Beta-D-Glucopyranosiduronic Acid: A related compound with similar sugar moiety but lacking the bromine atoms and estrane derivative structure.
2,4-Dibromo-Glucopyranoside: Similar in having bromine atoms at the 2 and 4 positions but differs in the overall structure.
Uniqueness
2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative is unique due to its combination of bromine atoms, glucopyranosiduronic acid moiety, and estrane derivative structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C32H38Br2O11 |
|---|---|
Peso molecular |
758.4 g/mol |
Nombre IUPAC |
methyl (1S,2R,3S,5R)-2,3,4-triacetyloxy-5-[[(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C32H38Br2O11/c1-13(35)42-27-20(31(40)41-5)11-23(28(43-14(2)36)29(27)44-15(3)37)45-24-12-21-17-6-7-18-19(10-22(33)26(38)25(18)34)16(17)8-9-32(21,4)30(24)39/h10,16-17,20-21,23-24,27-29,38H,6-9,11-12H2,1-5H3/t16-,17+,20-,21-,23+,24?,27+,28?,29-,32-/m0/s1 |
Clave InChI |
UVUGIVIZLLKTJL-VXQHQWBTSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](C[C@H](C([C@H]1OC(=O)C)OC(=O)C)OC2C[C@H]3[C@@H]4CCC5=C(C(=C(C=C5[C@H]4CC[C@@]3(C2=O)C)Br)O)Br)C(=O)OC |
SMILES canónico |
CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)OC2CC3C4CCC5=C(C(=C(C=C5C4CCC3(C2=O)C)Br)O)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

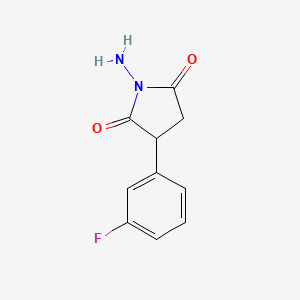
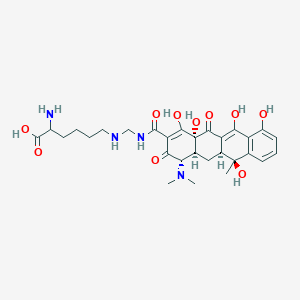
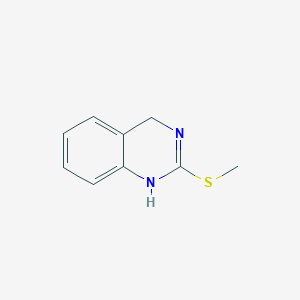

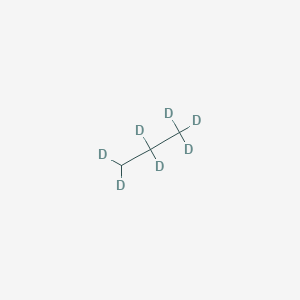
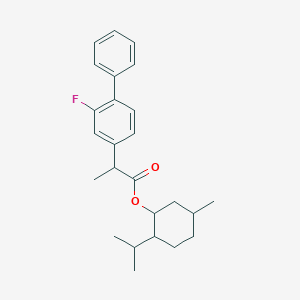
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


